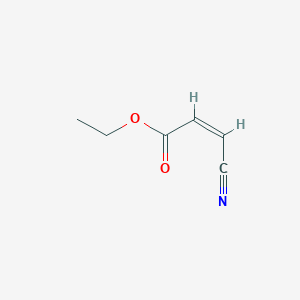

Ethyl cis-(beta-cyano)acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQZZSZCLSVKLO-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574726 | |

| Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-97-6 | |

| Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the History and Synthesis of Ethyl Cyanoacrylate

This guide provides a comprehensive exploration of the history, synthesis, and polymerization mechanism of ethyl cyanoacrylate (ECA), the core component of "super glues." Designed for researchers, scientists, and drug development professionals, this document delves into the serendipitous discovery of cyanoacrylates, the foundational chemistry of their synthesis, and the mechanistic principles that govern their remarkable adhesive properties.

Part 1: A History of Serendipity and Rediscovery

The story of ethyl cyanoacrylate is not one of targeted invention, but of accidental discovery and subsequent recognition of its profound potential.

The Accidental Discovery During World War II

In 1942, amidst the urgent demands of World War II, a team of scientists at the B.F. Goodrich Company, led by Dr. Harry Coover, was tasked with developing optically clear plastics for precision gun sights.[1][2][3][4] During their research into a class of chemicals known as cyanoacrylates, they synthesized a formulation that proved frustratingly difficult to work with.[5][6] The substance polymerized almost instantly on contact with moisture, bonding to and ruining lab equipment.[2][5] Because it stuck to everything it touched, the material was deemed unsuitable for the intended application and was promptly abandoned.[2][7][8]

Rediscovery and Commercialization

Nearly a decade later, in 1951, the path of cyanoacrylates was crossed again, once more by Harry Coover.[1][2] Now working for Eastman Kodak in Tennessee, Coover was overseeing a project to develop heat-resistant polymers for jet canopies.[5][6] A member of his research team, Fred Joyner, synthesized ethyl 2-cyanoacrylate and, in an attempt to measure its refractive index, accidentally and permanently bonded two expensive glass prisms together.[2][5]

This time, the material's powerful adhesive properties were not seen as a nuisance but as its defining, commercially valuable feature.[5][9] Coover and his team recognized that, unlike other adhesives of the era, cyanoacrylates required no heat or pressure to form a strong bond.[5][9] After further refinement, the first commercial cyanoacrylate adhesive, named "Eastman #910," was launched in 1958.[1][4][5]

| Milestone | Year | Key Individual(s) / Organization | Significance |

| Initial Discovery | 1942 | Dr. Harry Coover / B.F. Goodrich | Cyanoacrylates were first synthesized but rejected for being too sticky.[1][2] |

| Patent Filed | 1947 | B.F. Goodrich Company | The original patent for cyanoacrylate was filed.[1] |

| Rediscovery | 1951 | Dr. Harry Coover, Fred Joyner / Eastman Kodak | The commercial potential of cyanoacrylates as an adhesive was recognized.[1][2] |

| First Commercial Sale | 1958 | Eastman Kodak | "Eastman #910" is introduced to the market.[1][5] |

| Medical Application | Vietnam War | Field Surgeons | Used as a hemostatic spray to control bleeding in wounded soldiers.[1][5][6] |

| FDA Approval | 1998 | U.S. FDA | 2-octyl cyanoacrylate (Dermabond) approved for medical use in closing wounds.[1] |

Part 2: The Chemistry of Ethyl Cyanoacrylate Synthesis

The industrial production of ethyl cyanoacrylate is a multi-step process centered around a classic organic reaction: the Knoevenagel condensation.[10] The overall process involves the reaction of a cyanoacetate with formaldehyde to form a stable polymer intermediate, which is then thermally "cracked" to yield the highly pure, reactive monomer.[11][12][13]

Core Synthesis: The Knoevenagel Condensation

The synthesis begins with the base-catalyzed condensation of ethyl cyanoacetate and formaldehyde.[11][12] The presence of water in the formaldehyde solution and the exothermic nature of the reaction cause the newly formed monomer to immediately polymerize into a stable oligo-(ethyl 2-cyanoacrylate).[12][13]

The fundamental mechanism proceeds as follows:

-

Enolate Formation: A basic catalyst abstracts an acidic α-hydrogen from ethyl cyanoacetate, forming a resonance-stabilized enolate.[10]

-

Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[10]

-

Condensation: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the carbon-carbon double bond of the ethyl cyanoacrylate monomer.[10]

Caption: Knoevenagel condensation of ethyl cyanoacetate and formaldehyde.

Industrial Production Workflow

The challenge in producing ECA is that the conditions required for its synthesis (presence of a base and water) are the very same conditions that trigger its rapid polymerization.[13] Therefore, industrial synthesis is a carefully controlled process of polymerization followed by depolymerization.

This protocol is a generalized representation of the industrial process.[13][14][15]

-

Reaction Setup: Ethyl cyanoacetate is charged into a reactor equipped with a stirrer, condenser, and dropping funnel. A suitable solvent such as diglyme or ethyl acetate may be used.[14][16]

-

Condensation & Oligomerization: The mixture is heated (e.g., to 60-80°C).[17] A basic catalyst (e.g., piperidine) is added, and formaldehyde is added dropwise.[16] The exothermic Knoevenagel condensation occurs, and the resulting monomer immediately polymerizes in the reaction medium to form a solid or highly viscous oligo-(ethyl 2-cyanoacrylate).[13]

-

Separation: The resulting solid polymer/oligomer is separated from the reaction mixture.[14]

-

Depolymerization ("Cracking"): The separated polymer is transferred to a vacuum distillation apparatus and heated to high temperatures (e.g., 140-260°C) under reduced pressure.[14][15] This process, known as thermal cracking, reverses the polymerization, breaking the polymer down into volatile monomer units.[12][13]

-

Purification & Stabilization: The gaseous monomer is distilled and collected as a highly pure liquid.[13] To prevent premature polymerization in storage, stabilizers such as hydroquinone and an acidic inhibitor (e.g., sulfur dioxide) are added.[14][15]

Caption: Industrial synthesis workflow for ethyl cyanoacrylate.

Part 3: Mechanism of Adhesion - Anionic Polymerization

The utility of ethyl cyanoacrylate as an "instant adhesive" stems from its exceptionally rapid rate of polymerization, which is initiated by weak nucleophiles.[18] The primary pathway is anionic polymerization, with ambient moisture being a common and effective catalyst.[1][10]

The Highly Reactive Monomer

The ECA monomer's high reactivity is due to the strong electron-withdrawing effects of both the nitrile (-CN) and the ester (-COOR) groups attached to the same carbon atom of the double bond.[18][19] This electronic arrangement makes the opposing (β) carbon of the double bond highly electrophilic and thus extremely susceptible to nucleophilic attack.[18]

Polymerization Steps

-

Initiation: The process is triggered when a weak base or nucleophile, such as the hydroxide ion (OH⁻) present in atmospheric moisture, attacks the electrophilic β-carbon of the ECA monomer.[10][18] This breaks the carbon-carbon double bond and forms a new carbanion at the α-carbon. This carbanion is highly stabilized by resonance delocalization of the negative charge across the adjacent nitrile and ester groups.[10][18][19]

-

Propagation: The newly formed carbanion is itself a potent nucleophile. It rapidly attacks the β-carbon of another ECA monomer, extending the chain and regenerating the carbanion at the new terminus.[18] This process repeats in a rapid chain-growth cascade, forming long, strong polymer chains that interlink the bonded surfaces.[1][18] The extremely high propagation rate is responsible for the near-instantaneous bonding characteristic of cyanoacrylate adhesives.[18]

Caption: Anionic polymerization mechanism of ethyl cyanoacrylate.

References

- The intricate dance of molecules: An in-depth guide to the mechanism of cyanoacrylate polymerization. (n.d.). Benchchem.

- Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.

- Wikipedia contributors. (n.d.). Cyanoacrylate. In Wikipedia.

- The History of Cyanoacrylate Adhesives. (2018, April 11). Aron Alpha.

- An In-Depth Overview of Cyanoacrylate Adhesives: What you should know. (n.d.). Forgeway Ltd.

- Harry Coover - Super Glue. (n.d.). Lemelson-MIT Program.

- Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). (n.d.). AFINITICA.

- Where does CYANOACRYLATE come from? What are its origins?. (n.d.). MAGMONT | Castell Universal.

- Harry Coover. (n.d.). National Inventors Hall of Fame.

- Harry Coover - Inventor of Super Glue. (n.d.). History of Glue.

- Harry W. Coover, Jr. | Lives of Consequence. (n.d.). Hobart and William Smith Colleges.

- Super Glue: A WWII Discovery That Changed Everything. (2024, September 3). Gallium Law.

- Wikipedia contributors. (n.d.). Harry Coover. In Wikipedia.

- Radical Polymerization of Alkyl 2-Cyanoacrylates. (n.d.). PMC - NIH.

- Ethyl 2-cyanoacrylate. (2020, January 20). American Chemical Society.

- Wikipedia contributors. (n.d.). Ethyl cyanoacrylate. In Wikipedia.

- n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. (n.d.). PMC - NIH.

- Cyanoacrylate-based adhesives. (n.d.). AFINITICA.

- Baig, S. (2009, July). Cyanoacrylate. Molecule of the Month. University of Bristol, School of Chemistry.

- Highly pure alkyl 2-cyanoacrylates. (n.d.). Google Patents.

- Alpha-ethyl cyanoacrylate production process. (n.d.). Google Patents.

- Ethyl cyanoacrylate. (2023, December 27). In Sciencemadness Wiki.

- An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis. (n.d.).

- Nomination Background: Ethyl cyanoacrylate (CASRN: 7085-85-0). (n.d.).

Sources

- 1. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 2. aronalpha.net [aronalpha.net]

- 3. invent.org [invent.org]

- 4. Harry Coover Biography - Inventor of Super Glue [gluehistory.com]

- 5. Harry Coover | Lemelson [lemelson.mit.edu]

- 6. Harry W. Coover, Jr. | Lives of Consequence | Hobart and William Smith [hws.edu]

- 7. forgeway.com [forgeway.com]

- 8. magmont.com [magmont.com]

- 9. galliumlaw.com [galliumlaw.com]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. acs.org [acs.org]

- 12. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. EP0895987A1 - Highly pure alkyl 2-cyanoacrylates - Google Patents [patents.google.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. afinitica.com [afinitica.com]

- 17. CN103319369A - Alpha-ethyl cyanoacrylate production process - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Cyanoacrylates: From the Serendipitous Discovery of the α-Isomer to the Unique Chemistry of Ethyl cis-(β-cyano)acrylate

An In-Depth Technical Guide

Abstract

The field of polymer chemistry is replete with stories of accidental discovery, none more famous than that of cyanoacrylates, the basis of "super glues." This guide delves into the history of this discovery, focusing on the well-documented ethyl α-cyanoacrylate, the workhorse of rapid-bonding adhesives. We will explore the causality behind its synthesis and the mechanism of its iconic moisture-initiated anionic polymerization. Building on this foundation, the guide will then introduce its lesser-known structural isomer, ethyl cis-(β-cyano)acrylate. While the α-isomer is defined by its polymerization, the β-isomer exhibits distinct chemical behavior, notably as a reactive dienophile in cycloaddition reactions. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive look at the synthesis, properties, and divergent applications of these two important molecules, complete with detailed protocols and mechanistic diagrams to support further research and application.

The Accidental Discovery of a Molecular Adhesive: The Story of Ethyl α-Cyanoacrylate

The journey of cyanoacrylates begins not with a search for an adhesive, but for high-purity plastics suitable for military applications during World War II.

A World War II Endeavor: The Search for Plastic Gunsights

In 1942, a team of scientists led by Dr. Harry Coover at Eastman Kodak was tasked with developing materials for clear plastic gun sights.[1] Their research involved synthesizing and evaluating various acrylate monomers. It was during these experiments that they first encountered a formulation that possessed an infuriating tendency to stick to everything it touched.[1] This extreme adhesiveness was seen as a significant hindrance to processing, and the material was promptly set aside as a failure.

Rediscovery and Commercialization

Nearly a decade later, in 1951, the troublesome substance was rediscovered, again by accident.[2] Dr. Coover and his colleague Fred Joyner were investigating heat-resistant polymers for jet canopies at Eastman Kodak.[1] They synthesized ethyl cyanoacrylate and, while measuring its refractive index, inadvertently bonded two expensive glass prisms together permanently.[1] This time, however, the immense commercial potential of the substance was recognized.[3] After several years of development, the first commercial cyanoacrylate adhesive, "Eastman #910," was introduced to the market in 1958.[2][4]

The Mechanism of Adhesion: Anionic Polymerization

The remarkable adhesive properties of ethyl α-cyanoacrylate stem from its rapid, exothermic polymerization reaction.[5] The monomer features two electron-withdrawing groups (the nitrile and the ester) attached to the same carbon of the double bond. This makes the other carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. The polymerization is initiated by weak bases, with the hydroxide ions present in ambient moisture being a sufficient catalyst.[5][6]

The process begins when a nucleophile (like OH⁻) attacks the β-carbon of the monomer, forming a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking another monomer unit and propagating the polymer chain. This chain-growth polymerization proceeds rapidly, forming long, strong polymer chains that lock the two bonded surfaces together.[6]

Caption: Anionic polymerization of ethyl α-cyanoacrylate initiated by moisture.

Synthesis and Properties of Ethyl α-Cyanoacrylate (ECA)

The industrial production of ECA relies on a classic organic reaction: the Knoevenagel condensation.[2][5]

The Knoevenagel Condensation Pathway

This process involves the base-catalyzed condensation of a compound with an active methylene group (ethyl cyanoacetate) with a carbonyl compound (formaldehyde).[2] The reaction is highly exothermic and initially forms a polymer due to the presence of water as a byproduct. This polymer is then isolated, and the pure monomer is obtained through a process of thermal cracking (depolymerization) under vacuum, followed by distillation.[2][7]

Caption: Industrial synthesis workflow for ethyl α-cyanoacrylate.

Protocol: Laboratory Scale Synthesis of Ethyl α-Cyanoacrylate

The following is a generalized protocol based on established Knoevenagel condensation procedures.[3][7]

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The flask is charged with dichloroethane (solvent) and dioctyl phthalate (plasticizer).[7]

-

Reagent Addition: Liquid formaldehyde is added to the flask and stirred thoroughly.[7] A mixed solution of ethyl cyanoacetate and a base catalyst (e.g., piperidine) is prepared separately.[7]

-

Condensation: The reaction vessel is heated to ~55°C. The ethyl cyanoacetate/catalyst solution is added dropwise, maintaining the temperature. The reaction is held at this temperature for 1-1.5 hours post-addition.[7]

-

Polymerization: The temperature is raised to 70°C and maintained for 2-3 hours to ensure complete formation of the polycondensate.[7]

-

Depolymerization: The resulting polycondensate is transferred to a cracking apparatus with polymerization inhibitors (e.g., hydroquinone, P₂O₅). The mixture is heated under high vacuum, causing the polymer to crack and yield the volatile monomer.[7]

-

Purification: The collected monomer distillate is then purified by a final vacuum distillation to yield high-purity ethyl α-cyanoacrylate.

Physicochemical Data: Ethyl α-Cyanoacrylate

| Property | Value | Source(s) |

| CAS Number | 7085-85-0 | [2] |

| Molecular Formula | C₆H₇NO₂ | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | ~1.06 g/mL | [2] |

| Boiling Point | 54-56 °C @ 3 mmHg | [2] |

| Melting Point | -22 °C | [2] |

| Solubility | Soluble in acetone, MEK, nitromethane | [2] |

Ethyl cis-(β-Cyano)acrylate: A Structural Isomer with Distinct Characteristics

While sharing the same molecular formula, ethyl cis-(β-cyano)acrylate possesses a fundamentally different structure that dictates its chemical reactivity.

Differentiating α- and β-Isomers

The key difference lies in the placement of the cyano (-CN) group. In the α-isomer , the cyano group is on the carbon adjacent to the carbonyl (the α-carbon). In the β-isomer , the cyano group is on the second carbon from the carbonyl (the β-carbon). This seemingly small change dramatically alters the electronic properties of the molecule's double bond.

Caption: Structural comparison of ethyl α-cyanoacrylate and ethyl β-cyanoacrylate.

Physicochemical Data: Ethyl cis-(β-Cyano)acrylate

| Property | Value | Source(s) |

| CAS Number | 40594-97-6 | [4] |

| Linear Formula | NCCH=CHCO₂C₂H₅ | [4] |

| Molecular Weight | 125.13 g/mol | [4] |

| Appearance | Liquid | [4] |

| Density | 1.044 g/mL @ 25 °C | [4] |

| Boiling Point | 215 °C (lit.) | [4] |

| Refractive Index | n20/D 1.4530 (lit.) | [4] |

Contrasting Reactivity: A Shift from Polymerization to Cycloaddition

The α-isomer's geminal (on the same carbon) electron-withdrawing groups create an extremely electron-poor double bond, priming it for anionic polymerization. In the β-isomer, these groups are conjugated across the double bond. This configuration still renders the double bond electron-deficient, but instead of promoting polymerization, it makes the molecule an excellent dienophile for the Diels-Alder reaction.[1][4]

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile.[8] The reaction is facilitated by electron-withdrawing groups on the dienophile, making ethyl cis-(β-cyano)acrylate a highly suitable substrate for this transformation.[6][9]

Caption: Diels-Alder reaction of ethyl cis-(β-cyano)acrylate with a generic diene.

Synthesis and Applications

While a specific, named "discovery" and detailed synthesis protocol for the cis-β isomer is not as widely documented as for its α-counterpart, its preparation would likely involve a variation of the Knoevenagel condensation. Instead of formaldehyde, the reaction would employ an aldehyde or derivative that provides the NC-CH= portion of the final molecule.

The primary documented application for ethyl cis-(β-cyano)acrylate in the scientific literature is as a synthetic building block. Its utility as a dienophile allows for the construction of complex cyclic and polycyclic molecules, such as in the synthesis of indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers.[1][4] This makes it a valuable tool for researchers in organic synthesis, materials science, and drug discovery.

Conclusion

The story of cyanoacrylates is a tale of two isomers. Ethyl α-cyanoacrylate, born from an accidental discovery, revolutionized adhesive technology through its rapid polymerization. Its structural counterpart, ethyl cis-(β-cyano)acrylate, while less famous, offers a different but equally valuable reactivity profile. Its role as a potent dienophile provides a gateway to complex molecular architectures via the Diels-Alder reaction. For the research scientist, understanding the distinct synthesis pathways and divergent chemical behaviors of these isomers is crucial for leveraging their full potential in both material and medicinal applications.

References

-

MAGMONT. Where does CYANOACRYLATE come from? What are its origins?[Link]

-

Colle 21. (2025, February 16). Cyanoacrylate glue: History and discovery. [Link]

-

Wikipedia. Ethyl cyanoacrylate. [Link]

- Google Patents.

-

The Original Super Glue Corporation. About Us | History of the Original Super Glue Corporation. [Link]

-

SLS. Ethyl cis-(beta-cyano)acrylate | 567663-1G | SIGMA-ALDRICH. [Link]

-

Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]

-

Sciencemadness Wiki. (2023, December 27). Ethyl cyanoacrylate. [Link]

-

Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

- Google Patents.

-

Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

-

Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN113173867B - A kind of preparation method of ethyl cyanoacrylate - Google Patents [patents.google.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

ethyl cis-(beta-cyano)acrylate molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyl cis-(β-cyano)acrylate

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl cis-(β-cyano)acrylate, a key monomer in polymer science, presents a fascinating case study in molecular architecture and electronic effects. This guide provides a comprehensive analysis of its structure, bonding, and the resultant chemical properties that are of significant interest to researchers in materials science and drug development. We will deconstruct the molecule from its fundamental stereochemistry to its complex electronic conjugation, offering insights into the causality behind its reactivity and potential applications. This document is intended for professionals who require a deep, mechanistic understanding of this versatile compound.

Introduction: Defining Ethyl cis-(β-cyano)acrylate

Ethyl cis-(β-cyano)acrylate, systematically named ethyl (2Z)-3-cyanoprop-2-enoate, is a multifunctional organic monomer.[1] Its molecular formula is C₆H₇NO₂ with a molecular weight of 125.13 g/mol .[1][2][3] Unlike its more common isomer, ethyl 2-cyanoacrylate (the active ingredient in most "superglues"), the cis-β configuration places the cyano and ester groups in a distinct spatial arrangement that significantly influences its physical and chemical behavior.[4][5] While the alpha-isomer is renowned for its explosive anionic polymerization, the beta-isomer offers a different reactivity profile, finding utility as a dienophile in organic synthesis and as a building block for specialized polymers.[6] The general class of poly(alkyl cyanoacrylates) is extensively researched for biomedical applications, including the formation of nanoparticles for drug delivery systems.[7][8][9]

Molecular Architecture and Stereochemistry

The structure of ethyl cis-(β-cyano)acrylate is defined by the specific arrangement of its three primary functional groups around a carbon-carbon double bond: an ethyl ester group (-CO₂C₂H₅), a nitrile or cyano group (-C≡N), and the alkene backbone.

Stereochemical Configuration: The (Z) Isomer

The designation "cis" or, more formally, (Z) in the IUPAC name ethyl (2Z)-3-cyanoprop-2-enoate, refers to the stereochemistry at the carbon-carbon double bond.[1] According to the Cahn-Ingold-Prelog (CIP) priority rules, the cyano group (-CN) and the ester group (-CO₂Et) are the higher priority substituents on their respective vinyl carbons. The (Z) configuration indicates that these two higher-priority groups are on the same side (zusammen) of the double bond axis. This fixed geometry prevents free rotation and is a critical determinant of the molecule's reactivity and intermolecular interactions.

Caption: 2D structure of ethyl cis-(β-cyano)acrylate.

Electronic Structure and Chemical Bonding

The reactivity of ethyl cis-(β-cyano)acrylate is a direct consequence of its electronic structure, which is dominated by a conjugated π-system and the influence of highly electronegative atoms.

Atomic Orbital Hybridization

A clear understanding of the hybridization state of each atom is essential to visualize the molecule's three-dimensional shape and bonding framework.

-

Alkene Carbons (Cα, Cβ): Both carbons of the C=C double bond are sp² hybridized . This results in a trigonal planar geometry around each carbon, with bond angles of approximately 120°. The remaining unhybridized p-orbital on each carbon is oriented perpendicular to the molecular plane.

-

Nitrile Group (C, N): The carbon and nitrogen atoms of the cyano group are sp hybridized , leading to a linear geometry. Each atom has two unhybridized p-orbitals.

-

Carbonyl Carbon: The carbon of the C=O group is sp² hybridized , consistent with its trigonal planar geometry.

-

Ethyl Group: The methylene (-CH₂-) and methyl (-CH₃) carbons are sp³ hybridized , adopting a tetrahedral geometry. The ether-linked oxygen is also considered sp³ hybridized.

The Conjugated π-System

The molecule features an extended conjugated system formed by the overlap of parallel p-orbitals from the C=C double bond, the carbonyl group, and the nitrile group. This delocalization of π-electrons across multiple atoms is fundamental to the molecule's stability and reactivity.

Caption: Overlapping p-orbitals forming the conjugated π-system.

This conjugation allows for electron density to be pulled away from the C=C double bond towards the highly electronegative oxygen and nitrogen atoms. This is best represented by considering the molecule's resonance structures.

Resonance and Electrophilicity

The electron-withdrawing nature of the cyano and ester groups creates a significant polarization of the π-system. The β-carbon (the one bonded to the cyano group) becomes electron-deficient, or electrophilic. This is a key feature governing the molecule's reactivity, particularly its susceptibility to Michael-type addition reactions.[5][10]

Caption: Resonance showing the electrophilic β-carbon.

Physicochemical and Spectroscopic Properties

The unique molecular structure gives rise to a distinct set of physical and spectroscopic characteristics.

Key Physicochemical Data

The following table summarizes important physical properties for ethyl cis-(β-cyano)acrylate.

| Property | Value | Source |

| CAS Number | 40594-97-6 | [1][2][11] |

| Molecular Formula | C₆H₇NO₂ | [1][3] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Density | 1.044 g/mL at 25 °C | [2] |

| Boiling Point | 215 °C | [2] |

| Refractive Index (n20/D) | 1.4530 | [2] |

Predicted Spectroscopic Signatures

Spectroscopic analysis is the cornerstone of structural elucidation. Based on established principles, the following signatures would be expected for ethyl cis-(β-cyano)acrylate:

| Technique | Functional Group | Expected Signature |

| ¹H NMR | Vinyl Protons (-CH=CH-) | Two doublets, ~6.0-7.5 ppm. A characteristic coupling constant (J) of ~10-12 Hz would confirm the cis geometry. |

| Ethyl (-OCH₂CH₃) | A quartet (~4.2 ppm) and a triplet (~1.3 ppm). | |

| ¹³C NMR | Nitrile (-C≡N) | ~115-120 ppm. |

| Carbonyl (-C=O) | ~160-165 ppm. | |

| Alkene (-C=C-) | Two signals in the ~100-150 ppm range. | |

| Ethyl (-OCH₂CH₃) | ~60 ppm (-CH₂-) and ~14 ppm (-CH₃). | |

| IR Spectroscopy | Nitrile (-C≡N) | Strong, sharp absorption at ~2220-2230 cm⁻¹. |

| Carbonyl (-C=O) | Strong, sharp absorption at ~1715-1725 cm⁻¹. | |

| Alkene (-C=C-) | Medium absorption at ~1600-1640 cm⁻¹. |

Reactivity and Applications in Drug Development

Chemical Reactivity

The dominant reactive site is the electrophilic β-carbon, making the molecule an excellent substrate for nucleophilic attack in Michael addition reactions. This is a key difference from the α-isomer, where the double bond is sterically hindered and polymerization is the overwhelming reaction pathway. Furthermore, its electron-deficient π-system makes it an effective dienophile for participating in [4+2] cycloaddition (Diels-Alder) reactions.[6]

Relevance to Drug Development and Polymer Science

While this specific isomer is not as common as ethyl 2-cyanoacrylate, the broader family of cyanoacrylate polymers (PACAs) is of immense interest in the pharmaceutical field.

-

Nanoparticle Drug Delivery: PACAs can be polymerized to form nanoparticles that encapsulate therapeutic agents.[7][9] These nanocarriers can alter drug distribution, reduce systemic toxicity, and in some cases, facilitate transport across biological barriers like the blood-brain barrier.[8]

-

Biodegradable Systems: Cyanoacrylate polymers are biodegradable, a crucial property for in-vivo applications. They are used in creating biodegradable local drug delivery devices and as tissue adhesives that can release drugs as they degrade.[12] The rate of degradation can be tuned by altering the alkyl ester side-chain.

-

Bioadhesives: The adhesive properties of cyanoacrylates are utilized in surgical glues and for wound closure, applications where the incorporation of antimicrobial or anti-inflammatory agents could be beneficial.[13]

Conclusion

Ethyl cis-(β-cyano)acrylate is a molecule whose properties are intricately dictated by the interplay between its stereochemistry and electronic structure. The (Z)-configuration and the powerful electron-withdrawing effects of the cyano and ester groups create a planar, polarized, and highly reactive monomer. Its electrophilic nature at the β-carbon defines its characteristic reactivity in addition and cycloaddition reactions. While distinct from the common adhesive-forming α-isomer, its structural motifs are highly relevant to the design of advanced polymers for biomedical applications, particularly in the sophisticated field of nanoparticle-based drug delivery. A thorough understanding of its bonding and structure is therefore essential for scientists aiming to harness its potential in creating next-generation materials.

References

-

ResearchGate. Nanoparticles of Alkylglyceryl Dextran and poly(ethyl cyanoacrylate) for Applications in Drug Delivery: Preparation and Characterisation. [Link]

-

Alonso, D. et al. (2016). Reactivity of novel ethyl cyanoacrylate and 6-hydroxyhexyl acrylate adhesive mixtures and their influence on adhesion. [Link]

-

ResearchGate. Poly(ethyl cyanoacrylate) nanoparticles for brain delivery of andrographolide. [Link]

-

Weebly. The Chemical Structure - Super Glue. [Link]

-

Semantic Scholar. Nanoparticles of alkylglyceryl dextran and poly(ethyl cyanoacrylate) for applications in drug delivery: Preparation and characterization. [https://www.semanticscholar.org/paper/Nanoparticles-of-alkylglyceryl-dextran-and-poly(ethyl-Gurnasinghani-Taresco/44f84931a28a3068e27c124e9309605786411516]([Link]

-

American Chemical Society. Ethyl 2-cyanoacrylate. [Link]

-

Wikipedia. Ethyl cyanoacrylate. [Link]

-

Bollikolla, H. B. et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Rasayan J. Chem.[Link]

-

ResearchGate. Reactivity of novel ethyl cyanoacrylate and 6-hydroxyhexyl acrylate adhesive mixtures and their influence on adhesion and thermal stability. [Link]

-

ResearchGate. The isolation of a zwitterionic initiating species for ethyl cyanoacrylate (ECA) polymerization and the identification of the reaction products between 1°, 2°, and 3° amines with ECA. [Link]

-

Amerigo Scientific. Ethyl cis-(β-cyano)acrylate (97%). [Link]

-

National Center for Biotechnology Information. Ethyl cyanoacrylate | C6H7NO2. [Link]

-

ResearchGate. X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. [Link]

-

IUCr Journals. Crystal structure of ethyl (E)-2-cyano-3-(thiophen- 2-yl)acrylate. [Link]

-

PubMed. Cyanoacrylate adhesive provides efficient local drug delivery. [Link]

-

Samuel, H.S. et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

-

ResearchGate. Chemical structure of Ethyl Cyanoacrylate. [Link]

-

National Center for Biotechnology Information. Interfacial Bonding Mechanism of Ethyl Cyanoacrylate Adhesive on Diverse Inorganic Surfaces: A Density Functional Theory Study. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Ethyl cis-(b-cyano)acrylate 97 40594-97-6 [sigmaaldrich.com]

- 3. ETHYL 2-CYANOACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. The Chemical Structure - Super Glue [superglueassignment.weebly.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. エチルcis-(β-シアノ)アクリラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Nanoparticles of alkylglyceryl dextran and poly(ethyl cyanoacrylate) for applications in drug delivery: Preparation and characterization | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl cis-(β-cyano)acrylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 12. Cyanoacrylate adhesive provides efficient local drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Navigating Isomeric Complexity in Cyanoacrylates

An In-Depth Technical Guide to the Spectroscopic Data Analysis of Ethyl cis-(β-Cyano)acrylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl cis-(β-cyano)acrylate, with the chemical formula NCCH=CHCO₂C₂H₅, is a fascinating molecule that serves as a valuable dienophile and building block in organic synthesis, particularly in the construction of complex heterocyclic systems.[1] It is crucial to distinguish this β-substituted isomer from its more commercially prevalent α-substituted counterpart, ethyl 2-cyanoacrylate (H₂C=C(CN)CO₂C₂H₅), the primary component of "superglues".[2] The difference in the position of the cyano group profoundly impacts the molecule's electronic structure, reactivity, and, consequently, its spectroscopic signature. This guide provides a comprehensive, predictive analysis of the spectroscopic data for ethyl cis-(β-cyano)acrylate, grounding its interpretations in fundamental principles and comparative data from analogous structures. By understanding its unique spectral characteristics, researchers can unambiguously identify this isomer, monitor its reactions, and ensure the purity of their synthetic products.

Molecular Structure and Analytical Workflow

A robust analytical workflow is essential for the comprehensive characterization of a molecule like ethyl cis-(β-cyano)acrylate. The process involves a multi-technique approach to elucidate its connectivity, functional groups, and molecular mass.

Caption: A typical workflow for the spectroscopic characterization of a synthetic compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of ethyl cis-(β-cyano)acrylate. The cis configuration of the vinyl protons is the most telling feature in the ¹H NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified ethyl cis-(β-cyano)acrylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is free of particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time and more scans (e.g., 128 or more) are typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides definitive evidence for the molecule's structure and stereochemistry. The key is the coupling constant between the two vinyl protons, which is expected to be significantly smaller for the cis isomer compared to the trans isomer.

Caption: Structure of ethyl cis-(β-cyano)acrylate highlighting key proton environments.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Ha (-CH=) | 6.5 - 7.0 | Doublet | Jab ≈ 10-12 Hz | Downfield due to deshielding from both the cyano and ester groups. |

| Hb (-CH=) | 5.8 - 6.3 | Doublet | Jab ≈ 10-12 Hz | Upfield relative to Ha. The key diagnostic is the cis coupling constant. |

| Hc (-OCH₂-) | 4.1 - 4.3 | Quartet | Jcd ≈ 7.1 Hz | Typical chemical shift for a methylene group adjacent to an ester oxygen. |

| Hd (-CH₃) | 1.2 - 1.4 | Triplet | Jcd ≈ 7.1 Hz | Standard chemical shift for a methyl group in an ethyl ester. |

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments within the molecule.[3]

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C=O (Ester) | 162 - 165 | The carbonyl carbon is the most downfield signal.[3] |

| -C H= (β-carbon) | 140 - 145 | Deshielded by the adjacent ester group. |

| =C H- (α-carbon) | 100 - 110 | Shielded by the electron-withdrawing cyano group. |

| C≡N (Nitrile) | 115 - 118 | Characteristic chemical shift for a nitrile carbon. |

| -OC H₂- | 61 - 63 | Typical shift for the methylene carbon of an ethyl ester. |

| -C H₃ | 13 - 15 | Standard chemical shift for the terminal methyl carbon. |

Part 2: Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in ethyl cis-(β-cyano)acrylate. The presence of strong, characteristic absorption bands confirms the molecular structure.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As ethyl cis-(β-cyano)acrylate is a liquid, the simplest method is to place a single drop between two KBr or NaCl salt plates to create a thin film (neat sample).

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

IR Spectral Analysis (Predicted)

The IR spectrum is dominated by absorptions from the nitrile, ester carbonyl, and alkene moieties.[4]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C≡N Stretch | 2230 - 2245 | Strong, Sharp | A highly characteristic and unambiguous peak for the nitrile group. |

| C=O Stretch (Ester) | 1725 - 1740 | Very Strong | The conjugated system may shift this value slightly lower than a saturated ester.[4] |

| C=C Stretch | 1620 - 1640 | Medium | The intensity is enhanced by conjugation with the carbonyl and cyano groups. |

| C-O Stretch | 1200 - 1250 | Strong | Characteristic of the ester C-O bond. |

| =C-H Bending | 675 - 730 | Strong | The out-of-plane bending for a cis-disubstituted alkene provides further structural confirmation. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled separation technique like Gas Chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that is more likely to show the molecular ion peak.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

MS Fragmentation Analysis (Predicted)

The molecular formula NCCH=CHCO₂C₂H₅ gives a molecular weight of 125.13 g/mol .[1]

-

Molecular Ion (M⁺): The primary peak of interest will be the molecular ion peak at m/z = 125.

-

Key Fragments: Common fragmentation pathways for ethyl esters include:

-

[M - OCH₂CH₃]⁺ (m/z = 80): Loss of the ethoxy radical is a very common fragmentation pathway for ethyl esters.

-

[M - CH₂CH₃]⁺ (m/z = 96): Loss of an ethyl radical.

-

[M - CO₂CH₂CH₃]⁺ (m/z = 52): Loss of the entire ethyl ester group.

-

Conclusion

The spectroscopic analysis of ethyl cis-(β-cyano)acrylate requires a careful and integrated approach. While ¹H NMR provides the most definitive evidence for the crucial cis-stereochemistry through the measurement of vinyl proton coupling constants, FTIR and ¹³C NMR serve to confirm the presence of all key functional groups and carbon environments. Mass spectrometry validates the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This guide provides the predictive data and methodological framework necessary for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

- Tarasova, N. P., et al. (n.d.). ¹³C NMR spectrum of the starting ethyl 2-cyanoacrylate. ResearchGate.

-

National Center for Biotechnology Information. (n.d.). Ethyl cyanoacrylate. PubChem. Retrieved from [Link].

- Tomlinson, S.K., et al. (2006). The use of near-infrared spectroscopy for the cure monitoring of an ethyl cyanoacrylate adhesive.

- Srivastava, A., et al. (2007). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. Journal of Molecular Structure, 832(1-3), 119-126.

-

Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link].

- Lindgren, M., et al. (2010). Identification of covalent binding sites of ethyl 2-cyanoacrylate, methyl methacrylate and 2-hydroxyethyl methacrylate in human hemoglobin using LC/MS/MS techniques.

- Kim, B., et al. (n.d.). FT-IR spectra of ECA (a), PECA (b), and PECA after degradation in.... ResearchGate.

- Calvo, P., et al. (1997). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Journal of Applied Physics, 81(8), 4572-4574.

- Srivastava, A., et al. (2007). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. ResearchGate.

- Kim, B., et al. (2010). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate) Polym.

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link].

- Edwards, H. G. M., et al. (2004). Fourier transform Raman spectroscopic studies of the curing of cyanoacrylate glue. Journal of Raman Spectroscopy, 35(8-9), 738-743.

-

Amerigo Scientific. (n.d.). Ethyl cis-(β-cyano)acrylate (97%). Retrieved from [Link].

-

Mokhtary, M., et al. (n.d.). Supplementary Information. OICC Press. Retrieved from [Link].

- Tarasova, N. P., et al. (n.d.). Comparison of ¹H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). ResearchGate.

- PerkinElmer. (n.d.). Time Resolved FT-IR Analysis of Cyanoacrylate Curing.

-

National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST Chemistry WebBook. Retrieved from [Link].

- Couch, A. P., et al. (1982). ¹³C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. Journal of the Chemical Society, Perkin Transactions 1, 249-253.

- Czosnowski, C., et al. (1986). The microstructure of poly(ethyl cyanoacrylate).

-

National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST Chemistry WebBook. Retrieved from [Link].

-

LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link].

- Bootz, A., et al. (2007). Molecular weights of poly(butyl cyanoacrylate) nanoparticles determined by mass spectrometry and size exclusion chromatography. ResearchGate.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl cis-(β-Cyano)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cis-(β-cyano)acrylate, scientifically known as ethyl (Z)-3-cyano-2-propenoate, is a reactive monomer of significant interest in the fields of advanced materials, medical devices, and pharmaceutical sciences. Its rapid anionic polymerization at ambient temperatures, initiated by weak bases such as moisture, forms the basis of its utility as an instant adhesive. Beyond its adhesive applications, the unique chemical functionalities of the cis-isomer—the vinyl group, the nitrile, and the ester—offer a versatile platform for organic synthesis and polymer chemistry. This technical guide provides a comprehensive exploration of the core physical and chemical properties of ethyl cis-(β-cyano)acrylate. It delves into its synthesis, stability, and polymerization kinetics, offering field-proven insights into its handling and characterization. Detailed experimental protocols for its analysis and performance evaluation are provided to ensure scientific integrity and reproducibility in research and development settings.

Introduction: The Significance of Ethyl cis-(β-Cyano)acrylate

Ethyl cyanoacrylate is a prominent member of the cyanoacrylate family of esters, renowned for their fast-acting adhesive properties.[1] While commercial cyanoacrylate formulations are often a mixture of isomers, the study of the pure cis-isomer, ethyl (Z)-3-cyano-2-propenoate, is crucial for understanding the structure-property relationships that govern its reactivity and performance. The cis-configuration of the molecule can influence its steric and electronic characteristics, thereby affecting its polymerization rate, the properties of the resulting polymer, and its interactions in biological systems. This guide will focus specifically on the physical and chemical attributes of this cis-isomer, providing a foundational understanding for its application in specialized fields, including its use as a dienophile in Diels-Alder reactions for the synthesis of complex heterocyclic compounds.[2]

Molecular Structure and Physicochemical Properties

The defining feature of ethyl cis-(β-cyano)acrylate is the arrangement of the cyano and the ethyl ester groups on the same side of the carbon-carbon double bond. This geometry imparts distinct physical and chemical characteristics to the molecule.

Core Physical Data

A summary of the key physical properties of ethyl cis-(β-cyano)acrylate is presented in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Chemical Name | Ethyl (Z)-3-cyano-2-propenoate | [3] |

| Synonyms | Ethyl cis-β-cyanoacrylate, Ethyl cis-3-cyanoacrylate | [3] |

| CAS Number | 40594-97-6 | [3] |

| Molecular Formula | C₆H₇NO₂ | [3] |

| Molecular Weight | 125.13 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 215 °C (lit.) | [2] |

| Density | 1.044 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.4530 (lit.) | [2] |

| Solubility | Soluble in acetone, methyl ethyl ketone, nitromethane, and methylene chloride. | [5] |

Note: The properties of the trans-isomer, ethyl (E)-3-cyano-2-propenoate, are not as readily available in literature, highlighting the focus on the more commonly referenced ethyl 2-cyanoacrylate, which may be a mixture of isomers.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of ethyl cis-(β-cyano)acrylate.

The IR spectrum of ethyl cis-(β-cyano)acrylate exhibits characteristic absorption bands corresponding to its functional groups. The presence of a strong peak around 2230 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The C=O (ester carbonyl) stretch is typically observed as a strong band in the region of 1720-1740 cm⁻¹. The C=C double bond stretch appears around 1620-1640 cm⁻¹. The C-O stretching vibrations of the ester group will present as two bands, typically in the 1300-1000 cm⁻¹ region.

¹H NMR and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the cis-isomer.

-

¹H NMR: The protons on the vinyl group are diastereotopic and will appear as two distinct signals, likely doublets, with a coupling constant characteristic of a cis-relationship (typically in the range of 6-12 Hz). The quartet and triplet from the ethyl ester group will also be present in their expected regions.

-

¹³C NMR: The spectrum will show distinct signals for each of the six carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around 160-170 ppm). The carbons of the double bond will appear in the olefinic region (around 100-150 ppm), and the nitrile carbon will be in a similar range. The carbons of the ethyl group will be the most upfield signals.

Chemical Properties and Reactivity

The chemical behavior of ethyl cis-(β-cyano)acrylate is dominated by the electrophilic nature of its carbon-carbon double bond, which is activated by the electron-withdrawing cyano and ester groups.

Anionic Polymerization

The most prominent chemical property of ethyl cyanoacrylate is its rapid anionic polymerization, which is the basis for its use as an "instant adhesive."[6] This reaction is typically initiated by weak nucleophiles, such as the hydroxide ions present in ambient moisture.[6]

Mechanism of Anionic Polymerization:

-

Initiation: A nucleophile (Nu⁻), such as a hydroxyl ion or an amine, attacks the electron-deficient β-carbon of the double bond. This forms a carbanion that is stabilized by resonance with the cyano and ester groups.

-

Propagation: The newly formed carbanion then acts as a nucleophile, attacking another monomer molecule. This process repeats, leading to rapid chain growth.

-

Termination: The polymerization can be terminated by reaction with a proton source or by other impurities.

Figure 1: Anionic polymerization mechanism of ethyl cis-(β-cyano)acrylate.

Stability and Isomerization

The cis-isomer of ethyl (β-cyano)acrylate is a distinct chemical entity. However, the potential for isomerization to the trans-isomer under certain conditions (e.g., heat, light, or catalysis) should be considered, as this could affect its reactivity and the properties of the resulting polymers. The stability of the cis-isomer is a critical factor in its synthesis, purification, and storage. Acidic stabilizers are often added to cyanoacrylate monomers to inhibit premature anionic polymerization.

Experimental Protocols

To ensure the reliability and reproducibility of research involving ethyl cis-(β-cyano)acrylate, standardized experimental protocols are essential.

Anionic Polymerization in an Organic Solvent

This protocol describes the anionic polymerization of ethyl cis-(β-cyano)acrylate in a controlled laboratory setting using an organic initiator.

Materials:

-

Ethyl cis-(β-cyano)acrylate monomer (stabilized)

-

Anhydrous tetrahydrofuran (THF)

-

Initiator solution (e.g., a dilute solution of pyridine or triphenylphosphine in anhydrous THF)[7]

-

Acidified methanol (for precipitation)

-

Nitrogen or Argon gas supply

-

Glass reaction vessel with a magnetic stirrer

Procedure:

-

Under an inert atmosphere (nitrogen or argon), transfer a known amount of ethyl cis-(β-cyano)acrylate monomer to the reaction vessel containing anhydrous THF.[7]

-

While vigorously stirring the monomer solution, inject a predetermined amount of the initiator solution into the reaction flask.[7]

-

Allow the reaction to proceed for a specified time (e.g., 1 hour) at room temperature. The solution will likely become more viscous as polymerization occurs.

-

To terminate the polymerization and isolate the polymer, pour the reaction mixture into a beaker containing acidified methanol. The polymer will precipitate out of the solution.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

Sources

- 1. matestlabs.com [matestlabs.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. afinitica.com [afinitica.com]

CAS number and synonyms for ethyl cis-(beta-cyano)acrylate

An In-Depth Technical Guide to Ethyl Cyanoacrylate for Researchers and Drug Development Professionals

Introduction

Ethyl 2-cyanoacrylate (ECA) is a vinyl monomer that has attracted considerable attention across industrial, medical, and research sectors due to its unique capacity for rapid, moisture-initiated anionic polymerization.[1][2] Initially developed as an instant adhesive, its applications have expanded significantly, driven by properties such as strong adhesion, biocompatibility, and biodegradability.[3][4] This guide offers a comprehensive exploration of ECA, focusing on its chemical identity, synthesis, polymerization mechanism, and its advanced applications in drug delivery and tissue engineering, tailored for professionals in scientific research and drug development.

Part 1: Chemical Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. The primary identifier for this compound is its CAS Registry Number. It is crucial to note that while the user's query specified "ethyl cis-(beta-cyano)acrylate," the overwhelmingly prevalent and commercially significant isomer is ethyl 2-cyanoacrylate. The cis isomer is a distinct, less common compound. This guide will focus on the widely studied and applied ethyl 2-cyanoacrylate.

Synonyms

The compound is known by numerous synonyms and trade names, including:

-

Ethyl alpha-cyanoacrylate[5]

-

ECA[5]

-

2-Cyano-2-propenoic acid ethyl ester[8]

-

2-Cyanoacrylic acid ethyl ester[6]

It is important to distinguish ethyl 2-cyanoacrylate (CAS 7085-85-0) from its geometric isomer, this compound (also known as ethyl (2Z)-3-cyanoprop-2-enoate), which has the CAS Number 40594-97-6.[10][11] The beta-cyano isomer is structurally different and not the primary component of cyanoacrylate adhesives or the focus of the biomedical applications discussed herein.

Physicochemical Data

The following table summarizes the key physicochemical properties of ethyl 2-cyanoacrylate, which are fundamental to its handling, polymerization, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂ | [7][8] |

| Molecular Weight | 125.13 g/mol | [7][8] |

| Appearance | Clear, colorless liquid | [6][12][13] |

| Odor | Strong, acrid, sharp | [13][14] |

| Density | 1.040 - 1.06 g/mL at 20-25 °C | [5][13] |

| Boiling Point | 54-56 °C at 3 mmHg (0.4-0.5 kPa) | [5] |

| Melting Point | -22 °C | [5] |

| Flash Point | 83-85 °C | [5][6] |

| Solubility | Soluble in acetone, methyl ethyl ketone, nitromethane, toluene | [5][13] |

| Stability | Unstable. Polymerizes rapidly in the presence of moisture.[6][12][15] |

Part 2: Synthesis and Polymerization Mechanism

Monomer Synthesis

The industrial synthesis of ethyl 2-cyanoacrylate is typically achieved through a Knoevenagel condensation reaction.[16] This process involves the base-catalyzed reaction of ethyl cyanoacetate with formaldehyde.

-

Condensation : Ethyl cyanoacetate and formaldehyde react to form a low molecular weight polymer intermediate. Water is produced as a byproduct.[16][17]

-

Depolymerization : The intermediate polymer is then subjected to thermal cracking under acidic conditions to prevent re-polymerization. This depolymerization yields the high-purity ECA monomer, which is collected via distillation.[16][17]

Anionic Polymerization Mechanism

The remarkable adhesive properties of ECA stem from its extremely rapid anionic polymerization, which is initiated by weak bases, most notably water (moisture) present on surfaces or in the atmosphere.[1][14][17] The high reactivity is due to the two strong electron-withdrawing groups (nitrile and ester) attached to the α-carbon, which makes the β-carbon of the vinyl group highly susceptible to nucleophilic attack.[1][2]

-

Initiation : A nucleophile, such as a hydroxyl ion (from water), attacks the electrophilic β-carbon of the ECA monomer. This breaks the C=C double bond and forms a carbanion intermediate.[1]

-

Propagation : The newly formed carbanion acts as a potent nucleophile, attacking the β-carbon of another ECA monomer. This process repeats, rapidly extending the polymer chain.[1][16]

-

Termination : The chain growth can be terminated by reacting with a strong acid or other impurities, which neutralizes the propagating carbanion.[16]

Part 3: Applications in Drug Development and Biomedical Research

The transition of ECA from an industrial adhesive to a versatile biomaterial is a testament to its unique properties. Its ability to polymerize upon contact with physiological fluids makes it suitable for various in-vivo applications.

Tissue Adhesives

ECA and its longer-chain alkyl derivatives (e.g., butyl, octyl cyanoacrylate) are used as medical tissue adhesives for wound closure and hemostasis.[3][15][18] They offer several advantages over traditional sutures, including faster application, reduced scarring, and a microbial barrier.[18]

-

Causality in Adhesion : When applied to tissue, the moisture present in the cells and interstitial fluid initiates the anionic polymerization process described above.[18] This in-situ polymerization creates a strong, thin, and flexible film that holds the tissue edges together, facilitating healing.[18]

-

Biocompatibility Insights : While effective, short-chain cyanoacrylates like ECA can degrade into cyanoacetate and formaldehyde, which can elicit an inflammatory response or localized cytotoxicity.[18] Experimental studies have investigated these histopathological effects, concluding that while inflammation occurs, it is often comparable to that caused by conventional sutures, supporting its use in specific surgical applications like cardiovascular and pulmonary surgery.[19][20] Longer-chain derivatives like 2-octyl-cyanoacrylate are generally preferred for topical applications due to slower degradation and reduced toxicity.[18]

Drug Delivery Systems

Perhaps the most promising application for drug development professionals is the use of ECA in formulating nanoparticles for controlled drug delivery.[3][4] Poly(ethyl cyanoacrylate) (PECA) nanoparticles can encapsulate a wide range of therapeutic agents.

-

Rationale for Use : The choice of PECA for nanoparticles is driven by its biodegradability and its ability to be formulated into particles within a specific size range (typically under 350 nm) through methods like emulsion polymerization.[21][22] This size is crucial for potential applications requiring passage through biological barriers.

-

Mechanism of Drug Encapsulation : During emulsion polymerization, the drug is dissolved in the polymerization medium. As the ECA monomers polymerize to form nanoparticles, the drug is entrapped within the growing polymer matrix. The efficiency of this encapsulation depends on the drug's solubility, the surfactants used, and the polymerization conditions.[23]

-

Field-Proven Insights : Research has shown that PECA nanoparticles can be optimized for specific therapeutic goals. For example, modifying nanoparticles with surfactants like Tween 80 has been shown to enhance their penetration into tissues.[23] These systems have been explored for delivering anti-cancer drugs and anti-tuberculosis agents like rifampicin, demonstrating high encapsulation efficiency (up to 90%) and potential for sustained release.[21][23]

Part 4: Experimental Protocols

The following protocols are representative methodologies derived from established research, designed to be self-validating through clear steps and expected outcomes.

Protocol 1: Synthesis of PECA Nanoparticles via Emulsion Polymerization

This protocol describes a common method for preparing drug-loaded PECA nanoparticles.

Objective : To synthesize PECA nanoparticles encapsulating a model hydrophobic drug.

Materials :

-

Ethyl 2-cyanoacrylate (ECA) monomer

-

Hydrochloric acid (HCl), 0.1 N

-

Surfactant (e.g., Poloxamer 188 or Tween 80)

-

Model drug (e.g., Rifampicin)

-

Purified water

Methodology :

-

Prepare the Aqueous Phase : Dissolve the surfactant (e.g., 1% w/v Poloxamer 188) in 0.1 N HCl. The acidic pH is critical to prevent premature polymerization of the monomer before nanoparticle formation.

-

Prepare the Oily Phase : Dissolve the desired amount of the model drug and ECA monomer in a suitable, volatile organic solvent like acetone.

-

Emulsification : Add the oily phase dropwise to the aqueous phase under constant, high-speed magnetic stirring. This creates a stable oil-in-water emulsion.

-

Initiate Polymerization : Allow the organic solvent (acetone) to evaporate under stirring at room temperature. The removal of the solvent and the interaction at the oil-water interface initiates the emulsion polymerization of ECA, forming solid nanoparticles with the drug encapsulated.

-

Purification : Purify the resulting nanoparticle suspension by centrifugation or dialysis to remove unreacted monomer, surfactant, and non-encapsulated drug.

-

Lyophilization : For long-term storage, the purified nanoparticle suspension can be freeze-dried (lyophilized), often with a cryoprotectant.

Protocol 2: Analysis of ECA Monomer by HPLC

This protocol provides a method for quantifying ECA in a sample, adapted from OSHA Method 55.[24]

Objective : To determine the concentration of ECA monomer using High-Performance Liquid Chromatography (HPLC).

Materials :

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Purified water (HPLC grade)

-

ECA standard

-

Sample for analysis

Methodology :

-

Sample Preparation : Desorb or dissolve the sample in a solution of 0.2% (v/v) phosphoric acid in acetonitrile. The acid acts as a stabilizer to prevent polymerization during analysis.[24]

-

Mobile Phase Preparation : Prepare an appropriate mobile phase, such as a mixture of acetonitrile and water, suitable for reverse-phase chromatography.

-

HPLC System Configuration :

-

Column : C18 reverse-phase column.

-

Detector : UV detector set to an appropriate wavelength (e.g., ~210 nm).

-

Flow Rate : Typically 1.0 mL/min.

-

-

Calibration : Prepare a series of ECA standards of known concentrations in the desorption solution. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area versus concentration.[24]

-

Sample Analysis : Inject the prepared sample into the HPLC system.

-

Quantification : Identify the ECA peak based on its retention time compared to the standard. Quantify the amount of ECA in the sample by comparing its peak area to the calibration curve.[24]

Part 5: Safety, Handling, and Storage

ECA is a reactive chemical that requires careful handling.

-

Hazards :

-

Handling :

-

Storage :

-

First Aid :

-

Skin Contact : Do not pull bonded skin apart. Soak in warm, soapy water or acetone (nail polish remover) to gently peel or roll the skin apart.[17]

-

Eye Contact : Flush immediately with plenty of water for at least 15 minutes. Adhered eyelids should not be forced open. Seek immediate medical attention.[26][27]

-

Inhalation : Move to fresh air. If irritation persists, seek medical attention.[26]

-

Conclusion

Ethyl 2-cyanoacrylate is a monomer with a dual identity: a ubiquitous instant adhesive and a sophisticated biomaterial for advanced medical applications. For researchers and drug development professionals, understanding its fundamental chemistry—from synthesis to its moisture-triggered polymerization—is key to harnessing its potential. Its utility in forming biodegradable nanoparticles for targeted drug delivery represents a significant area of ongoing research. However, its reactivity necessitates strict adherence to safety and handling protocols to mitigate risks. As research progresses, the tailored modification of cyanoacrylate polymers will undoubtedly lead to even more innovative solutions in medicine and biotechnology.

References

-

Ethyl cis-(β-cyano)acrylate (97%). Amerigo Scientific. [Link]

-

Safety Data Sheet. GLUETEC. [Link]

-

Ethyl cyanoacrylate | C6H7NO2 | CID 81530. PubChem - NIH. [Link]

-

Ethyl 2-cyanoacrylate. American Chemical Society. [Link]

-

Ethyl cyanoacrylate. Wikipedia. [Link]

-

Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. Urology Journal. [Link]

-

Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. PubMed. [Link]

-

Histopathological effects of ethyl 2-cyanoacrylate tissue adhesive following surgical application: an experimental study. PubMed. [Link]

-

BEST Cyanoacrylate Ethyl - Safety Data Sheet. BEST Klebstoffe. [Link]

-

"Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology. AFINITICA. [Link]

-

ethyl cyanoacrylate, 7085-85-0. The Good Scents Company. [Link]

-

Absorption of ethyl 2-cyanoacrylate tissue adhesive. PubMed. [Link]

-

In Vitro Toxicity Test of Ethyl 2-Cyanoacrylate, a Tissue Adhesive Used in Cardiovascular Surgery. IMR Press. [Link]

-

Ethyl cyanoacrylate. Sciencemadness Wiki. [Link]

-

Nomination Background: Ethyl cyanoacrylate (CASRN: 7085-85-0). National Toxicology Program. [Link]

-

Ethyl 2-cyanoacrylate - analysis. Analytice. [Link]

-

Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment. PubMed. [Link]

-

Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

-

Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers. [Link]

-

Nanoscale pharmacy carriers based on surface-active derivatives of ethyl-2-cyanoacrylate. E3S Web of Conferences. [Link]

-

Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). OSHA. [Link]

-

Ethyl cyanoacrylate – Knowledge and References. Taylor & Francis Online. [Link]

-

GAS-LIQUID CHROMATOGRAPHY OF THE ALKYL ALPHA CYANOACRYLATES. Defense Technical Information Center. [Link]

-

Nanoparticles of Alkylglyceryl Dextran and poly(ethyl cyanoacrylate) for Applications in Drug Delivery: Preparation and Characterisation. ResearchGate. [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-cyanoacrylate liquid 7085-85-0 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 6. Ethyl 2-cyanoacrylate CAS 7085-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. scbt.com [scbt.com]

- 8. biosynth.com [biosynth.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Ethyl cis-(β-cyano)acrylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 12. ETHYL 2-CYANOACRYLATE CAS#: 7085-85-0 [m.chemicalbook.com]

- 13. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. ETHYL 2-CYANOACRYLATE | 7085-85-0 [chemicalbook.com]

- 16. afinitica.com [afinitica.com]

- 17. acs.org [acs.org]

- 18. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Histopathological effects of ethyl 2-cyanoacrylate tissue adhesive following surgical application: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. storage.imrpress.com [storage.imrpress.com]

- 21. Nanoscale pharmacy carriers based on surface-active derivatives of ethyl-2-cyanoacrylate [publichealthtoxicology.com]

- 22. researchgate.net [researchgate.net]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. osha.gov [osha.gov]

- 25. itwcp.de [itwcp.de]

- 26. ETHYL 2-CYANOACRYLATE - Safety Data Sheet [chemicalbook.com]

- 27. carlroth.com [carlroth.com]

- 28. spectrumchemical.com [spectrumchemical.com]

- 29. fishersci.com [fishersci.com]

ethyl cis-(beta-cyano)acrylate literature review and survey

An In-depth Technical Guide to Ethyl cis-(β-cyano)acrylate: Synthesis, Stereochemistry, and Applications in Advanced Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl cis-(β-cyano)acrylate is a specialized bifunctional reagent whose unique electronic and stereochemical properties make it a valuable building block in complex organic synthesis. Often mistaken for its isomer ethyl 2-cyanoacrylate—the primary component of cyanoacrylate adhesives—this β-cyano isomer exhibits fundamentally different reactivity. Instead of undergoing rapid anionic polymerization, its utility lies in controlled cycloaddition reactions. This guide provides a comprehensive technical overview of ethyl cis-(β-cyano)acrylate, covering its synthesis, stereospecific characterization, and primary application as a dienophile in Diels-Alder reactions for the construction of advanced heterocyclic scaffolds relevant to medicinal chemistry.

Introduction: Distinguishing a Reagent from a Resin

In the landscape of acrylic esters, structural isomerism dictates chemical destiny. The vast majority of literature and commercial applications associated with "ethyl cyanoacrylate" refers to ethyl 2-cyanoacrylate (the α-isomer) , CAS 7085-85-0. Its defining feature is a terminal double bond activated by two geminal electron-withdrawing groups (cyano and ester), making it exceptionally susceptible to anionic polymerization, the basis for its function as an instant adhesive.[1][2]